Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-
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Overview
Description
Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- is an organic compound with the molecular formula C11H14O3S It is a derivative of benzaldehyde, where the benzene ring is substituted with ethylthio and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Another method involves the use of thioanisole and a catalyst such as SZTA (a combination of TiCl4 and ZrOCl2-8H2O) in an autoclave. The reaction mixture is heated to 70-90°C under a pressure of 0.5-5 MPa, followed by hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production of Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethylthio and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- involves its interaction with molecular targets and pathways. The compound can undergo various biochemical transformations, such as oxidation and reduction, which may influence its biological activity. The specific molecular targets and pathways depend on the context of its application, such as its role as an antimicrobial agent or a precursor in drug synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound with a simpler structure, lacking the ethylthio and dimethoxy groups.
4-Methylthio Benzaldehyde: Similar structure but with a methylthio group instead of ethylthio.
2,5-Dimethoxybenzaldehyde: Lacks the ethylthio group but has the same methoxy substitutions.
Uniqueness
The combination of these functional groups can enhance its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-ethylsulfanyl-2,5-dimethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-4-15-11-6-9(13-2)8(7-12)5-10(11)14-3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFKCRKWYGOBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C(=C1)OC)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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